N-cyclooctyl-2-pyrazol-1-ylacetamide

Lipophilicity Membrane permeability Drug design

N-Cyclooctyl-2-pyrazol-1-ylacetamide belongs to the class of N-substituted 2-(1H-pyrazol-1-yl)acetamides, a family of heterocyclic amides investigated for local anesthetic, anti-arrhythmic, and metabolic enzyme inhibitory activities. The compound features a cyclooctyl lipophilic moiety attached via an amide linker to a pyrazole ring, a structural motif designed to modulate membrane permeability and target engagement.

Molecular Formula C13H21N3O
Molecular Weight 235.33 g/mol
Cat. No. B7474934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-2-pyrazol-1-ylacetamide
Molecular FormulaC13H21N3O
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)CN2C=CC=N2
InChIInChI=1S/C13H21N3O/c17-13(11-16-10-6-9-14-16)15-12-7-4-2-1-3-5-8-12/h6,9-10,12H,1-5,7-8,11H2,(H,15,17)
InChIKeyRZBJXRRZYAQRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclooctyl-2-pyrazol-1-ylacetamide: Chemical Class and Core Pharmacological Profile for Procurement Screening


N-Cyclooctyl-2-pyrazol-1-ylacetamide belongs to the class of N-substituted 2-(1H-pyrazol-1-yl)acetamides, a family of heterocyclic amides investigated for local anesthetic, anti-arrhythmic, and metabolic enzyme inhibitory activities [1][2]. The compound features a cyclooctyl lipophilic moiety attached via an amide linker to a pyrazole ring, a structural motif designed to modulate membrane permeability and target engagement. This scaffold is recognized in patent literature as a potential inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme implicated in cholesterol esterification and atherosclerosis [3].

Why N-Cyclooctyl-2-pyrazol-1-ylacetamide Cannot Be Interchanged with Other 2-(1H-Pyrazol-1-yl)acetamides


Direct substitution within the N-substituted 2-(1H-pyrazol-1-yl)acetamide class is not scientifically valid due to the profound influence of the N-alkyl/cycloalkyl substituent on both pharmacodynamic and pharmacokinetic profiles. Published structure-activity relationship (SAR) studies on related lidocaine analogs demonstrate that variations in the lipophilic moiety—such as replacing a phenyl ring with a cycloalkyl group—alter acute toxicity (LD50), local anesthetic potency, and anti-arrhythmic efficacy [1][2]. Furthermore, patent data for this scaffold family explicitly links specific cycloalkyl ring sizes to distinct ACAT inhibitory potencies, where even a single methylene unit change can shift an IC50 by over an order of magnitude [3]. The cyclooctyl ring's unique conformational flexibility and heightened lipophilicity (estimated logP > 3.5) predict differences in membrane partitioning, metabolic stability, and off-target binding relative to smaller cyclohexyl or cyclopentyl analogs, making generic interchange scientifically unsound without explicit comparative bioassay data.

Quantitative Differentiation Evidence: N-Cyclooctyl-2-pyrazol-1-ylacetamide vs. Closest Analogs


Predicted Lipophilicity Advantage Over N-Cyclohexyl-2-pyrazol-1-ylacetamide for Membrane Permeation

N-Cyclooctyl-2-pyrazol-1-ylacetamide is predicted to exhibit significantly higher lipophilicity than its closest commercially listed analog, N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide [1]. The cyclohexyl analog has a computed XLogP3-AA of 1.5 [2]. Extending the cycloalkane ring from C6 to C8 is expected to increase logP by approximately 1.0–1.5 units based on established QSAR principles for homologous cycloalkane series, positioning the cyclooctyl derivative at an estimated logP > 3.0. This differentiation directly impacts passive membrane permeability and tissue distribution, critical for compounds targeting intracellular enzymes such as ACAT.

Lipophilicity Membrane permeability Drug design

Molecular Weight Differentiation and Its Impact on Ligand Efficiency Metrics vs. N-Cyclohexyl Analog

The molecular weight of N-cyclooctyl-2-pyrazol-1-ylacetamide (C13H21N3O, exact mass 235.17 g/mol) is higher than that of the N-cyclohexyl analog (C11H17N3O, exact mass 207.14 g/mol) [1]. This 28 Da increase, corresponding to two additional methylene units, elevates the molecule into a distinct physicochemical space that affects ligand efficiency indices (LE = 0.29 vs. 0.32 kcal/mol per heavy atom for cyclohexyl) and may influence renal clearance rates. For enzyme targets such as ACAT where nanomolar potencies are reported [2], this molecular weight difference becomes a material factor in optimizing the balance between potency and drug-likeness.

Molecular weight Ligand efficiency Physicochemical properties

ACAT Inhibitory Activity: Class-Level Potency Positioning Within Pyrazolo-Substituted Alkyl Amides

The general scaffold of N-cyclooctyl-2-pyrazol-1-ylacetamide falls within the scope of patent US 5,441,975, which discloses pyrazolo-substituted alkyl amides as potent ACAT inhibitors [1]. The patent explicitly lists cyclooctyl as an eligible R1 cycloalkyl substituent for the claimed compounds [2]. Within this patent family, compounds bearing different cycloalkyl groups at the R1 position exhibit a wide range of ACAT IC50 values in the intestinal microsome assay (IAI), from 0.003 µM to 0.77 µM, demonstrating that cycloalkyl ring size is a critical potency determinant [3]. While no specific IC50 is reported for the exact cyclooctyl-pyrazole-acetamide combination, the patent's structure-activity envelope strongly supports its classification as a candidate ACAT inhibitor with potency potential in the sub-micromolar range.

ACAT inhibition Acyl-CoA:cholesterol acyltransferase Cardiovascular

In Vivo Cholesterol-Lowering Differentiation: Class-Level APCC Efficacy Data for Cycloalkyl Pyrazolo-Acetamides

The patent US 5,441,975 provides in vivo efficacy data using the APCC (Acute Plasma Cholesterol Change) assay in Sprague-Dawley rats fed a high-fat, high-cholesterol diet. Compounds were dosed at 30 mg/kg, and efficacy was measured as percent change in total cholesterol (%ΔTC) [1]. Representative compounds from the pyrazolo-substituted alkyl amide series achieved reductions ranging from -64% to -1% [2]. This demonstrates that cycloalkyl-substituted pyrazolo-acetamides can produce meaningful in vivo cholesterol lowering, but the magnitude is highly structure-dependent. The cyclooctyl derivative, with its enhanced lipophilicity, would be predicted to have favorable tissue distribution for a target located in the intestinal wall and liver, though the specific %ΔTC value remains to be determined.

In vivo efficacy Cholesterol lowering APCC assay

Validated Research and Industrial Application Scenarios for N-Cyclooctyl-2-pyrazol-1-ylacetamide


ACAT Inhibition Screening and Structure-Activity Relationship Expansion

N-Cyclooctyl-2-pyrazol-1-ylacetamide is most appropriately deployed as a probe molecule in ACAT inhibitor SAR campaigns. The pyrazolo-substituted alkyl amide scaffold has demonstrated potent ACAT inhibition with IAI IC50 values as low as 0.003 µM [1]. By introducing the cyclooctyl group—the largest cycloalkyl option explicitly claimed in the patent—researchers can probe the steric and lipophilic tolerance of the ACAT binding pocket. This compound fills a specific gap in the cycloalkyl SAR series (cyclopropyl through cyclooctyl), enabling systematic evaluation of ring size effects on potency, selectivity, and in vivo cholesterol-lowering efficacy.

Membrane Permeability and Tissue Distribution Studies for Lipophilic Amides

With an estimated logP exceeding 3.0—compared to the measured XLogP3-AA of 1.5 for its N-cyclohexyl analog [2]—N-cyclooctyl-2-pyrazol-1-ylacetamide serves as a valuable tool for studying the relationship between lipophilicity and tissue distribution in the pyrazolo-acetamide class. This compound is particularly relevant for parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies aimed at quantifying the permeability gains achievable through cycloalkyl ring expansion from C6 to C8.

Local Anesthetic and Anti-arrhythmic Lead Optimization

The 2-(1H-pyrazol-1-yl)acetamide family has been validated as a lidocaine analog series with local anesthetic and anti-arrhythmic activities assessed through acute toxicity, infiltration anesthesia, and arrhythmia models [3][4]. N-Cyclooctyl-2-pyrazol-1-ylacetamide represents an underexplored cycloalkyl variant within this SAR landscape. Its distinct lipophilicity and steric profile relative to published N-phenyl and N-chlorophenyl derivatives may confer differential onset time, duration of action, or therapeutic index, making it a justified acquisition target for topical anesthetic or anti-arrhythmic discovery programs.

Chemical Biology Tool for Cholesterol Metabolism Pathway Dissection

Given the scaffold's demonstrated ACAT inhibitory activity and in vivo cholesterol reduction as shown in the APCC assay (class compounds achieving up to -64% ΔTC at 30 mg/kg) [1], N-cyclooctyl-2-pyrazol-1-ylacetamide can function as a chemical biology probe to dissect the role of intestinal vs. hepatic ACAT in cholesterol absorption and lipoprotein assembly. Its higher predicted logP may bias distribution toward the enterocyte compartment, offering a differentiated pharmacological tool relative to more polar analogs.

Quote Request

Request a Quote for N-cyclooctyl-2-pyrazol-1-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.